molecular formula C19H29N5O2 B2996627 N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide CAS No. 2223204-08-6

N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide

Cat. No.: B2996627
CAS No.: 2223204-08-6
M. Wt: 359.474
InChI Key: QIIMFLGOXQMIEU-CVEARBPZSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a dimethylimidazole moiety, and a methoxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Synthesis of the dimethylimidazole moiety: This step involves the alkylation of imidazole with appropriate alkyl halides in the presence of a base.

    Construction of the methoxypyrrolidine ring: This can be synthesized via a cyclization reaction involving suitable precursors such as amino alcohols and aldehydes.

    Coupling reactions: The final step involves coupling the synthesized fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scale-up processes: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidin-1-yl]acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group.

    N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-ethoxypyrrolidin-1-yl]acetamide: Differing by the presence of an ethoxy group instead of a methoxy group.

These comparisons highlight the unique structural features and potential functional differences of this compound, which may influence its reactivity and applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2S,4R)-2-(4,5-dimethyl-1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-13-14(2)22-18(21-13)16-9-15(26-3)10-24(16)11-17(25)23-19(12-20)7-5-4-6-8-19/h15-16H,4-11H2,1-3H3,(H,21,22)(H,23,25)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIMFLGOXQMIEU-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC(CN2CC(=O)NC3(CCCCC3)C#N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H]2C[C@H](CN2CC(=O)NC3(CCCCC3)C#N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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